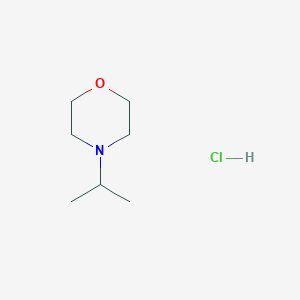
4-Propan-2-ylmorpholine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propan-2-ylmorpholine;hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. The addition of the propan-2-yl group to the morpholine ring enhances its chemical properties and potential applications. The hydrochloride salt form improves its solubility and stability, making it suitable for various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propan-2-ylmorpholine;hydrochloride typically involves the reaction of morpholine with isopropyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the isopropyl halide, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The final product is typically purified through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-Propan-2-ylmorpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted morpholine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: N-oxides of 4-Propan-2-ylmorpholine.
Reduction: Reduced morpholine derivatives.
Substitution: Various substituted morpholine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-Propan-2-ylmorpholine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Propan-2-ylmorpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The propan-2-yl group enhances its binding affinity and specificity, allowing it to modulate various biochemical pathways effectively.
Comparación Con Compuestos Similares
Similar Compounds
Morpholine: The parent compound, lacking the propan-2-yl group.
4-Methylmorpholine: A similar compound with a methyl group instead of a propan-2-yl group.
4-Ethylmorpholine: Another derivative with an ethyl group.
Uniqueness
4-Propan-2-ylmorpholine;hydrochloride stands out due to the presence of the propan-2-yl group, which imparts unique chemical properties and enhances its potential applications. This modification can lead to improved solubility, stability, and binding affinity compared to its analogs.
Propiedades
Número CAS |
6517-36-8 |
|---|---|
Fórmula molecular |
C7H16ClNO |
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
4-propan-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-7(2)8-3-5-9-6-4-8;/h7H,3-6H2,1-2H3;1H |
Clave InChI |
DUKPEASMRWHXGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCOCC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


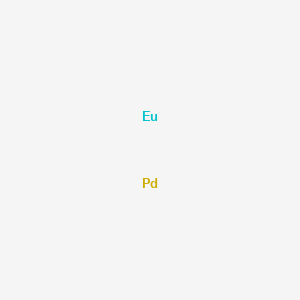
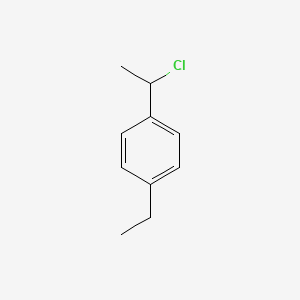

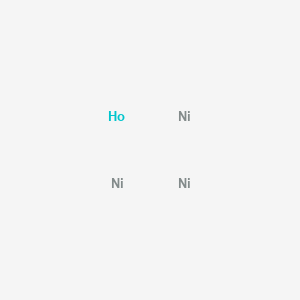
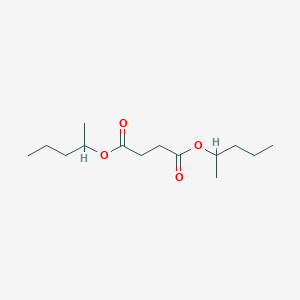
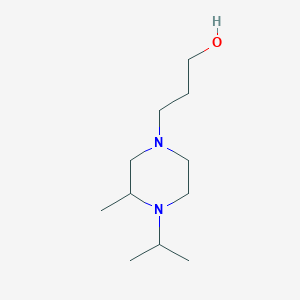

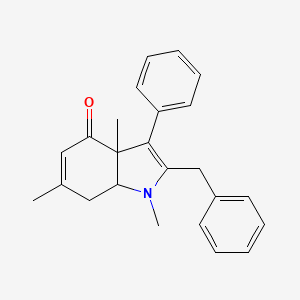
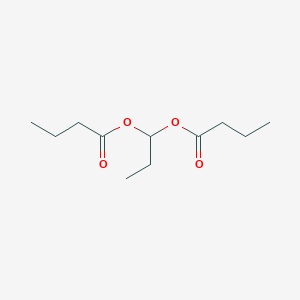
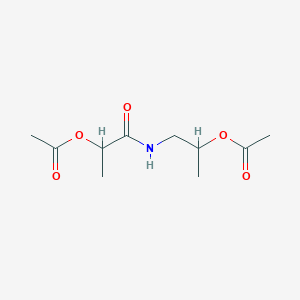
![7H-Tetrazolo[5,1-i]purine, 7-benzyl-](/img/structure/B14723277.png)
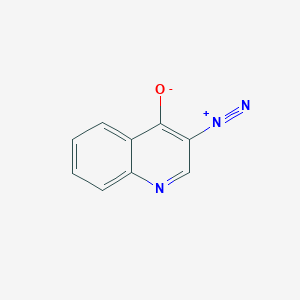
![2-[(Dimethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14723297.png)

